Metal-Free One-Pot Synthesis: Sec-Butyl Substrate Enables Reaction Where the Tert-Butyl Analog Fails
In the one-pot, metal-free synthesis of benzyl alkyl sulfides using thiourea and a base, secondary alkyl halides such as sec-butyl bromide produce the corresponding benzyl sec-butyl sulfide in high yield (>80%), while tertiary alkyl halides do not form the corresponding isothiouronium salts and yield no product [1]. This direct synthetic screen establishes benzyl sec-butyl sulfide as accessible via an environmentally benign route, whereas the closest steric analog, benzyl tert-butyl sulfide, cannot be obtained by this method.
| Evidence Dimension | Reactivity of alkyl halide in metal-free one-pot sulfide synthesis (thiourea/base method) |
|---|---|
| Target Compound Data | sec-Butyl halide reacts; benzyl sec-butyl sulfide obtained in >80% yield |
| Comparator Or Baseline | tert-Butyl halide does not react; benzyl tert-butyl sulfide not formed (yield 0%) |
| Quantified Difference | >80% yield vs. 0% (reaction does not proceed at all) |
| Conditions | Base-mediated reaction with thiourea, transition-metal-free, mild conditions (Lu et al., 2015) |
Why This Matters
Procurement of benzyl sec-butyl sulfide enables the preferred metal-free synthetic route; the tert-butyl analog is synthetically inaccessible by this method, forcing users to adopt different, potentially less desirable conditions.
- [1] Lu, X., Wang, H., Gao, R., Pei, C. (2015) One-pot Metal-free Synthesis of Benzyl Alkyl Sulfides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190, 45-52. DOI: 10.1080/10426507.2014.974755. View Source
